Mepivacaine hydrochloride Mepivacaine hydrochloride Mepivacaine hydrochloride is the hydrochloride salt of mepivacaine. It is used as a local anaesthetic. It has a role as a local anaesthetic. It is a piperidinecarboxamide and a hydrochloride. It is functionally related to a mepivacaine.
Mepivacaine Hydrochloride is the hydrochloride salt form of mepivacaine, an amide derivative with local anesthetic properties. At the injection site, mepivacaine hydrochloride acts by binding to specific membrane sodium ion channels in the neuronal cell membranes, thereby inhibiting sodium influx. This leads to a blockage of nerve impulse conduction and results in a loss of sensation.
A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. Mepivacaine is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
See also: Mepivacaine (has active moiety); Levonordefrin; Mepivacaine Hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 1722-62-9
VCID: VC20739364
InChI: InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

Mepivacaine hydrochloride

CAS No.: 1722-62-9

Cat. No.: VC20739364

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

Mepivacaine hydrochloride - 1722-62-9

CAS No. 1722-62-9
Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H
Standard InChI Key RETIMRUQNCDCQB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl
Appearance Powder

PropertyValue
CAS Number1722-62-9
Molecular FormulaC₁₅H₂₂N₂O·HCl
Molecular Weight282.81 g/mol
AppearanceWhite to beige powder
Purity≥98% (HPLC)
Melting Point99-101°C
SolubilityWater (20 mg/ml)
SMILESCC1=CC=CC(C)=C1NC(C2N(C)CCCC2)=O.Cl
InChI KeyRETIMRUQNCDCQB-UHFFFAOYSA-N

Mepivacaine hydrochloride is soluble in water but highly resistant to both acid and alkaline hydrolysis, contributing to its stability in various physiological environments . In its commercially available form, it appears as a clear and colorless sterile isotonic solution used for injection .

Mechanism of Action

Mepivacaine hydrochloride produces local anesthesia by inhibiting the generation and conduction of nerve impulses through multiple molecular targets:

Ion Channel Blockade

Mepivacaine reversibly blocks the transient sodium (Na⁺) inward current, which is essential for the generation and propagation of action potentials in nerve fibers . This sodium channel blockade prevents the depolarization of nerve cell membranes, thereby inhibiting pain signal transmission.

Potassium Channel Effects

In addition to sodium channel blockade, mepivacaine also affects the steady-state potassium (K⁺) outward current . More specifically, it blocks tandem pore (TASK) potassium channels and Kv1.5 potassium channels in model systems . This dual action on both sodium and potassium channels contributes to its efficacy as a local anesthetic.

Lipid Solubility and Potency

Mepivacaine is considered "intermediate" in terms of its lipid solubility and anesthetic potency, similar to lidocaine and prilocaine . The compound's lipid solubility correlates with its ability to penetrate membranes and bind to hydrophobic sites, which determines its anesthetic potency. Among comparable local anesthetics, mepivacaine has the lowest hydrophobicity (tendency to be soluble in nonpolar solvents but only sparingly in water) .

Clinical Applications

Mepivacaine hydrochloride is utilized in various medical and dental procedures for its reliable anesthetic properties.

Dental Procedures

Mepivacaine is frequently employed in dentistry for procedures including:

  • Filling cavities

  • Root canals

  • Minor oral surgeries

Regional Anesthesia

The compound is effective for various nerve blocks, including:

  • Inferior alveolar nerve block in dental procedures

  • Brachial plexus block for upper limb surgeries

  • Local infiltration anesthesia

  • Caudal and lumbar epidural blocks

Surgical Applications

Additional surgical applications include:

  • Repair of perineal lacerations that may occur during childbirth

  • Procedures involving the hand, wrist, or forearm

Pharmacokinetics and Metabolism

Onset and Duration of Action

Mepivacaine demonstrates a rapid onset of action and moderate duration, making it suitable for many procedures:

ParameterUpper JawLower Jaw
Onset of Action30-120 seconds1-4 minutes
Duration (3% solution)20 minutes40 minutes
Duration (2% with Levonordefrin)1-2.5 hours2.5-5.5 hours

The addition of a vasoconstrictor such as levonordefrin significantly extends the duration of anesthesia by reducing the rate of systemic absorption .

Metabolism

Mepivacaine undergoes extensive hepatic biotransformation with less than 5% of the unchanged drug excreted in urine . The metabolic pathways include:

  • Hydroxylation of the parent compound to inactive metabolites:

    • 3-OH-mepivacaine (major metabolite)

    • 4-OH-mepivacaine

  • These hydroxylation reactions are primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with CYP1A1 (inducible isoform) also participating in the process .

  • CYP3A contributes to the formation of 4-OH-mepivacaine and is involved in demethylation reactions that produce pipecoloxylidide, a minor metabolite accounting for approximately 1% of the urinary output .

  • The hydroxylated metabolites are further processed through glucuronide conjugation, with these conjugates comprising more than 50% of the total mepivacaine dose .

Excretion

Metabolites are primarily excreted via urine, with no excretion reported via feces . Three principal metabolites have been identified from adult humans:

  • Two phenols (excreted almost exclusively as glucuronide conjugates)

  • N-demethylated compound (2', 6' - pipecoloxylidide)

Formulations and Administration

FormulationConcentrationAdditivesPrimary Use
Mepivacaine HCl3% (30 mg/mL)NoneShort dental procedures
Mepivacaine HCl with Levonordefrin2% (20 mg/mL)Levonordefrin 1:20,000Prolonged dental procedures
CARBOCAINE (Single-dose vial)10 mg, 15 mg, or 20 mg/mLNoneVarious injections
CARBOCAINE (Multiple-dose vial)10 mg or 20 mg/mLMethylparabenVarious injections

Routes of Administration

Mepivacaine hydrochloride is typically administered through the following routes:

  • Injection - most common method for:

    • Local infiltration

    • Peripheral nerve block

    • Caudal and lumbar epidural blocks

  • Spray - less commonly used:

    • For numbing the throat or mouth in certain procedures

Environmental Impact

Environmental Risk Assessment

Recent environmental risk assessments of mepivacaine hydrochloride indicate:

ParameterValue
Predicted Environmental Concentration (PEC)0.022 μg/L
PEC/PNEC ratio0.00037
Risk evaluationInsignificant environmental risk

The octanol-water partition coefficient studies demonstrate that the risk of bioaccumulation in aquatic organisms is low .

Aquatic Toxicity

Aquatic toxicity testing provides the following data for water flea (Daphnia magna):

TestResult
OECD 202 48-hour EC50 (immobility)59 mg/L
48-hour NOEC (immobility)15 mg/L

These results further support the assessment of insignificant environmental risk from the clinical use of mepivacaine hydrochloride .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator